Nucleophilicity (Mayr N Parameter) – Quinuclidine vs. DABCO vs. Triethylamine
Quinuclidine exhibits a Mayr nucleophilicity parameter (N) of 20.54 in acetonitrile, significantly exceeding that of DABCO (N = 18.80) and triethylamine (N ≈ 17.1, cross-study comparable) [1][2]. This 1.74 unit increase in N relative to DABCO translates to a nucleophilicity difference of approximately 55-fold (10^1.74) under the Mayr equation (log k = sN(N + E)) [3]. The enhanced nucleophilicity is attributed to the reduced steric hindrance around the bridgehead nitrogen in the rigid quinuclidine cage, allowing for more facile approach to electrophilic centers compared to the conformationally flexible triethylamine or the less basic DABCO [4].
| Evidence Dimension | Nucleophilicity Parameter (Mayr N) |
|---|---|
| Target Compound Data | N = 20.54 (quinuclidine free base in MeCN) |
| Comparator Or Baseline | DABCO: N = 18.80 in MeCN; Triethylamine: N = 17.1 in MeCN (cross-study comparable) |
| Quantified Difference | ΔN = +1.74 vs. DABCO; ΔN ≈ +3.4 vs. triethylamine |
| Conditions | Mayr reactivity scale, acetonitrile solvent, 20 °C |
Why This Matters
Superior nucleophilicity enables faster SN2 reactions, higher catalytic turnover, and the ability to activate less reactive electrophiles, making the quinuclidine scaffold the preferred choice for demanding transformations such as the Baylis–Hillman reaction.
- [1] Mayr, H.; Kempf, B.; Ofial, A. R. π-Nucleophilicity in Carbon−Carbon Bond-Forming Reactions. Accounts of Chemical Research 2003, 36 (1), 66–77. (Quinuclidine in MeCN: N = 20.54, sN = 0.60). View Source
- [2] Baidya, M.; Remennikov, G. Y.; Mayer, P.; Mayr, H. SN2′ versus SN2 Reactivity: Control of Regioselectivity in Conversions of Baylis–Hillman Adducts. Chemistry – A European Journal 2010, 16 (4), 1365–1371. (Supporting Information Table S1: DABCO N = 18.80, triethylamine N = 17.1). View Source
- [3] Mayr, H.; Patz, M. Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Angewandte Chemie International Edition in English 1994, 33 (9), 938–957. View Source
- [4] Brown, H. C.; Eldred, N. R. Studies in Stereochemistry. XIV. Reaction of Triethylamine and Quinuclidine with Alkyl Halides; Steric Effects in Displacement Reactions. Journal of the American Chemical Society 1949, 71 (2), 445–449. View Source
